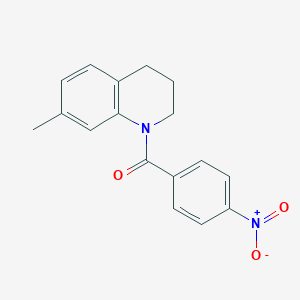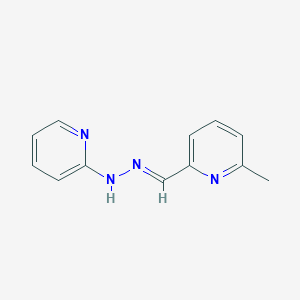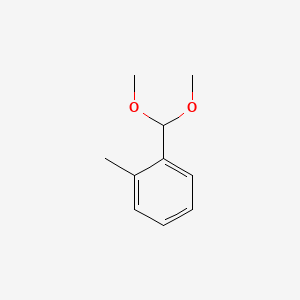
(7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is characterized by the presence of a tetrahydroquinoline core, a methyl group at the 7th position, and a nitrobenzoyl group at the 1st position. Quinoline derivatives are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of quinoline, 1,2,3,4-tetrahydro-7-methyl-1-(4-nitrobenzoyl)- typically involves the hydrogenation of quinoline derivatives. The hydrogenation process can be carried out using homogeneous catalysts, and asymmetric hydrogenation has been demonstrated . Another method involves the preparation from 1-indanone (benzocyclopentanone) .
Industrial Production Methods
Industrial production methods for quinoline derivatives often focus on greener and more sustainable chemical processes. These methods include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
化学反应分析
Types of Reactions
(7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, reducing agents like sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives .
科学研究应用
(7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the production of dyes, agrochemicals, and other industrial products
作用机制
The mechanism of action of quinoline, 1,2,3,4-tetrahydro-7-methyl-1-(4-nitrobenzoyl)- involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components .
相似化合物的比较
Similar Compounds
Similar compounds include other tetrahydroquinoline derivatives such as oxamniquine, dynemycin, viratmycin, and nicainoprol .
Uniqueness
(7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrobenzoyl group enhances its reactivity and potential biological activities compared to other tetrahydroquinoline derivatives .
属性
CAS 编号 |
586414-25-7 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC 名称 |
(7-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C17H16N2O3/c1-12-4-5-13-3-2-10-18(16(13)11-12)17(20)14-6-8-15(9-7-14)19(21)22/h4-9,11H,2-3,10H2,1H3 |
InChI 键 |
GBSGKIAPFLCQJP-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(CCCN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=C1 |
规范 SMILES |
CC1=CC2=C(CCCN2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B1657835.png)
![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B1657836.png)

![4-[(4E)-3-methyl-5-oxo-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrazol-1-yl]benzoic acid](/img/structure/B1657842.png)
![3-methoxy-N-[4-(propanoylamino)phenyl]naphthalene-2-carboxamide](/img/structure/B1657843.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B1657844.png)
![(4Z)-2-(4-ethylphenyl)-5-methyl-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazol-3-one](/img/structure/B1657846.png)
![4-ethoxy-3-nitro-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B1657847.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B1657848.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-chloro-5-nitrobenzamide](/img/structure/B1657849.png)
![Butyl 4-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B1657850.png)
![(4Z)-4-[(4-hydroxy-3-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B1657851.png)
![N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B1657852.png)
